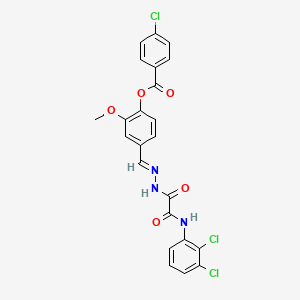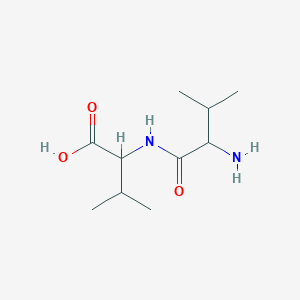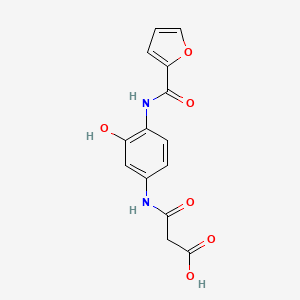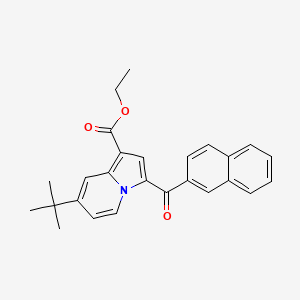
3-(2-Chlorophenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)prop-2-enenitrile is an organic compound with the molecular formula C9H6ClN and a molecular weight of 163.604 g/mol . It is also known by other names such as Cinnamonitrile, 2-chloro, trans . This compound is characterized by the presence of a chlorophenyl group attached to a prop-2-enenitrile moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)prop-2-enenitrile typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by dehydration to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
3-(2-Chlorophenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like LiAlH4, and oxidizing agents such as potassium permanganate (KMnO4). Major products formed from these reactions depend on the specific reagents and conditions used but can include amines, carboxylic acids, and substituted aromatic compounds .
Scientific Research Applications
3-(2-Chlorophenyl)prop-2-enenitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
3-(2-Chlorophenyl)prop-2-enenitrile can be compared with other similar compounds such as:
Cinnamonitrile, 2-chloro, cis: This stereoisomer differs in the spatial arrangement of its atoms, which can affect its reactivity and biological activity.
(E)-3-(2-Chlorophenyl)-2-[(2-formylphenoxy)methyl]prop-2-enenitrile:
The uniqueness of this compound lies in its specific structural features, which make it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
51219-99-9 |
|---|---|
Molecular Formula |
C9H6ClN |
Molecular Weight |
163.60 g/mol |
IUPAC Name |
3-(2-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H6ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H |
InChI Key |
PWWUUGALKZGDSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11961227.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-furyl)-1H-1,2,4-triazole-5-thione](/img/structure/B11961232.png)


![(3Z)-1-(4-chlorobenzyl)-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11961251.png)



